Methyl octadec-7-enoate
Overview
Description
Methyl octadec-7-enoate, also known as methyl 7-octadecenoate, is a fatty acid methyl ester with the molecular formula C19H36O2. It is a derivative of octadecenoic acid and is characterized by the presence of a double bond at the seventh carbon position in the long carbon chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-7-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of vegetable oils or animal fats. This process involves reacting the triglycerides present in the oils or fats with methanol in the presence of a base catalyst such as sodium methoxide. The reaction yields methyl esters, including this compound, and glycerol as a byproduct.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-7-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
Methyl octadec-7-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodiesel, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl octadec-7-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl octadec-7-enoate can be compared with other similar compounds, such as:
Methyl 9-octadecenoate: Also known as methyl oleate, this compound has a double bond at the ninth carbon position. It is widely used in biodiesel production and as a lubricant.
Methyl 10-octadecenoate: This compound has a double bond at the tenth carbon position and is used in similar applications as this compound.
Uniqueness
This compound is unique due to the position of its double bond, which can influence its chemical reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl octadec-7-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMONTNNUOWTMGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950703 | |
Record name | Methyl octadec-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28010-28-8 | |
Record name | Methyl octadec-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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